REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]=[C:7](O)[N:8]=[CH:9][C:4]=2[CH:3]=1.C(N(C(C)C)CC)(C)C.P(Cl)(Cl)([Cl:24])=O>>[Br:1][C:2]1[CH:12]=[N:11][C:5]2[N:6]=[C:7]([Cl:24])[N:8]=[CH:9][C:4]=2[CH:3]=1
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N=C(N=C2)O)N=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was then stirred at 120° C. for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of phosphoryl trichloride was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (200 mL)
|
Type
|
ADDITION
|
Details
|
added to saturated sodium bicarbonate solution (300 mL) at 0° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (200 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(N=C2)Cl)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |